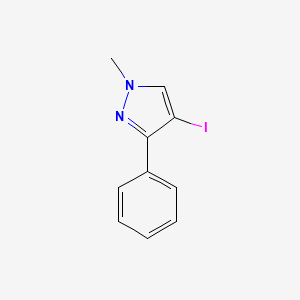

4-iodo-1-methyl-3-phenyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a highly valued scaffold in both medicinal and materials chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of functional molecules. In medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the pyrazole core in commercially successful drugs highlights its importance as a pharmacophore.

The synthetic versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological or physical characteristics. This adaptability has made pyrazoles a focal point in the development of new therapeutic agents and advanced materials.

Overview of Halogenated Pyrazole Derivatives in Organic Synthesis

Halogenated pyrazoles are particularly important intermediates in organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) onto the pyrazole ring provides a reactive handle for further chemical transformations. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position, which is the most nucleophilic site.

Among the halogens, iodine is especially useful. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making 4-iodopyrazoles highly reactive substrates in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This has made 4-iodopyrazoles invaluable building blocks for the synthesis of complex, highly functionalized pyrazole derivatives. Common methods for the synthesis of 4-iodopyrazoles involve the reaction of a pyrazole with molecular iodine in the presence of an oxidizing agent.

Specific Research Focus on 4-Iodo-1-methyl-3-phenyl-1H-pyrazole within the Broader Pyrazole Landscape

This compound is a specific derivative within the larger family of halogenated pyrazoles. Its structure combines the pyrazole core with a methyl group at the N1 position, a phenyl group at the C3 position, and an iodine atom at the C4 position. While extensive research on this exact molecule is not widely published, its chemical significance can be understood through the established reactivity of analogous compounds.

The synthesis of this compound would likely proceed via the direct iodination of 1-methyl-3-phenyl-1H-pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. Reagents such as molecular iodine in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide are commonly used for such transformations. nih.govresearchgate.net

The primary research interest in this compound lies in its potential as a versatile synthetic intermediate. The iodine atom at the C4 position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, leading to the creation of novel trisubstituted pyrazoles.

For instance, it is a prime candidate for Suzuki-Miyaura cross-coupling reactions, which would enable the formation of a carbon-carbon bond by reacting it with various boronic acids. rhhz.netccspublishing.org.cn This would yield 1-methyl-3-phenyl-4-aryl-1H-pyrazoles, a class of compounds with potential applications in medicinal chemistry and materials science. Similarly, it could be utilized in Heck-Mizoroki reactions to introduce alkenyl groups at the C4 position. clockss.orgwikipedia.org The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.org

Below is a data table summarizing the known and inferred properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉IN₂ |

| Molecular Weight | 284.10 g/mol |

| CAS Number | 1795503-22-8 sigmaaldrich.com |

| Appearance | Inferred: Solid |

| Melting Point | Not available |

| Solubility | Inferred: Soluble in common organic solvents |

To provide context, the following table presents data for closely related and well-studied 4-iodopyrazole (B32481) derivatives.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | 193.98 g/mol | 3469-69-0 | Not available |

| 4-Iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 208.00 g/mol | 39806-90-1 | 59-64 °C sigmaaldrich.com |

| 4-Iodo-1-phenyl-1H-pyrazole | C₉H₇IN₂ | 282.07 g/mol | 23889-85-2 | Inferred: Solid thermofisher.com |

The study of compounds like this compound is crucial for advancing the field of synthetic chemistry, as they provide the foundational tools for constructing more complex and functionally diverse molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIFOXXSMFKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Features of 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole

Systematic IUPAC Nomenclature and Isomeric Considerations

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 4-iodo-1-methyl-3-phenyl-1H-pyrazole . This name precisely describes the molecule's architecture:

Pyrazole (B372694) : The core is a five-membered aromatic ring containing two adjacent nitrogen atoms.

1H : This indicates that the nitrogen at position 1 bears a substituent, which in this case is a methyl group, and not a hydrogen atom involved in tautomerism.

1-methyl : A methyl group is attached to the nitrogen atom at position 1.

3-phenyl : A phenyl group is bonded to the carbon atom at position 3.

4-iodo : An iodine atom is attached to the carbon atom at position 4.

Isomeric Forms: The substitution pattern on the pyrazole ring allows for several constitutional isomers. The specific placement of the iodo, methyl, and phenyl groups is crucial for the compound's identity. Regioisomers, which have the same molecular formula but different substituent positions, would exhibit distinct chemical and physical properties. For instance, the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to a mixture of regioisomers. nih.govnih.gov The regioselectivity of such reactions is influenced by both steric and electronic factors of the reactants. nih.govsci-hub.st

| Isomer Name | Position of Iodo | Position of Methyl | Position of Phenyl |

|---|---|---|---|

| This compound | 4 | N1 | 3 |

| 4-Iodo-1-methyl-5-phenyl-1H-pyrazole | 4 | N1 | 5 |

| 5-Iodo-1-methyl-3-phenyl-1H-pyrazole | 5 | N1 | 3 |

| 3-Iodo-1-methyl-5-phenyl-1H-pyrazole | 3 | N1 | 5 |

Intrinsic Electronic and Steric Properties Governing Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents.

Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The substituents modulate the electron density and polarization of the ring, influencing its reactivity towards electrophiles and nucleophiles.

Methyl Group (at N1) : As an alkyl group, it is weakly electron-donating through an inductive effect, slightly increasing the electron density of the pyrazole ring.

Iodo Group (at C4) : Halogens are typically electron-withdrawing via induction due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they can also donate electron density through resonance. The C4-I bond is particularly important as it serves as a reactive site for various cross-coupling reactions, where iodine acts as an excellent leaving group. nih.govsemanticscholar.orgrsc.org The C-I bond at the C4 position is susceptible to metal-catalyzed reactions, making 4-iodopyrazoles valuable precursors for further functionalization. nih.govchemimpex.comsigmaaldrich.com

Steric Effects: Steric hindrance plays a significant role in directing the regioselectivity of reactions involving the pyrazole ring.

The phenyl group at C3 and the iodo group at C4 create a sterically crowded environment around the C5 position. This steric bulk can hinder the approach of reagents to the C5 carbon. rsc.org

Conversely, the N-methyl group is relatively small, but its presence, compared to an N-phenyl group, can result in different reactivity profiles due to lesser steric hindrance around the N1-C5 and N1-N2 bonds. rsc.orgmdpi.com Studies on N-substitution of pyrazoles have shown that steric hindrance is a key factor in determining the regioselectivity of the products formed. sci-hub.st

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Methyl | N1 | Electron-donating (inductive) | Low | Increases ring electron density |

| Phenyl | C3 | Resonance and inductive effects | Moderate to High | Influences C5 reactivity; directs incoming groups |

| Iodo | C4 | Electron-withdrawing (inductive) | Moderate | Excellent leaving group for cross-coupling reactions |

Tautomeric Considerations in Substituted Pyrazoles Relevant to its Derivatives

While this compound itself cannot exhibit annular prototropic tautomerism due to the methyl group on the N1 nitrogen, this phenomenon is critically important for its N-unsubstituted precursors and derivatives. Annular tautomerism is the process where a proton migrates between the two nitrogen atoms of the pyrazole ring. fu-berlin.denih.gov

For an N-unsubstituted precursor like 4-iodo-3-phenyl-1H-pyrazole, two tautomeric forms can exist in equilibrium: 4-iodo-3-phenyl-1H-pyrazole and 4-iodo-5-phenyl-1H-pyrazole .

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. nih.govfu-berlin.de

Substituent Effects : Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups can stabilize the C5-tautomer. nih.gov Experimental studies on 3(5)-phenylpyrazoles have shown that they exist predominantly as the 3-phenyl tautomer in both solution and the solid state. fu-berlin.de

Synthesis of Derivatives : The existence of tautomeric equilibria in N-unsubstituted pyrazoles means that reactions like N-alkylation can produce a mixture of isomeric products. For example, methylation of 4-iodo-3(5)-phenylpyrazole could yield both the 1-methyl-3-phenyl and the 1-methyl-5-phenyl derivatives. Achieving regioselectivity in such reactions is a significant synthetic challenge, often controlled by kinetic versus thermodynamic factors and the steric hindrance imposed by the substituents. sci-hub.stnih.gov

Understanding these tautomeric relationships is essential for designing synthetic routes to specific, single-isomer pyrazole derivatives like this compound and for interpreting their spectroscopic data. nih.gov

Synthetic Methodologies for 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole and Its Precursors

Direct Iodination Strategies on Pyrazole (B372694) Rings

The direct functionalization of the C-H bond at the 4-position of the pyrazole ring is the most common and efficient method for synthesizing 4-iodopyrazoles. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being the most nucleophilic and sterically accessible site.

Electrophilic iodination is a primary method for introducing an iodine atom at the C-4 position of the pyrazole nucleus. This transformation typically involves reacting the pyrazole substrate with molecular iodine (I₂) in the presence of an oxidizing agent or using other electrophilic iodine sources like N-iodosuccinimide (NIS). researchgate.net The reaction of 1-methyl-3-phenyl-1H-pyrazole with these reagents leads to the selective formation of the 4-iodo derivative. Various reagents and conditions have been explored to achieve this, often resulting in high yields. Common electrophilic iodine sources include iodine monochloride (ICl) and combinations of an iodide salt with an oxidant.

Table 1: Electrophilic Iodinating Reagents for Pyrazole Functionalization

| Reagent/System | Description |

|---|---|

| I₂ / Oxidant | Molecular iodine is activated by an oxidant to form a more potent electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, often used for sensitive substrates. |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that serves as a powerful iodinating agent. |

| I₂ / HIO₃ | A system where iodic acid acts as the oxidant for molecular iodine, proving effective for various pyrazoles. nih.gov |

This table is interactive and based on common findings in heterocyclic chemistry.

To enhance the electrophilicity of molecular iodine (I₂), which is a relatively weak electrophile, various oxidants are employed. These oxidants convert I₂ into a more reactive iodinating species, such as the iodonium (B1229267) ion (I⁺) or a related equivalent. This approach allows the iodination to proceed under milder conditions and often with higher efficiency.

One prominent system involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant in conjunction with molecular iodine. researchgate.net This method is known for its mildness and efficiency in preparing 4-iodopyrazoles, even those bearing electron-withdrawing groups. Another environmentally conscious approach utilizes hydrogen peroxide (H₂O₂) as the oxidant in water, offering a "green" alternative that produces water as the only byproduct. researchgate.net Other systems, such as those employing iodic acid (HIO₃) or iodobenzene (B50100) diacetate, have also been successfully used. researchgate.netnih.gov

Table 2: Research Findings on Oxidant-Assisted Iodination of Pyrazoles

| Oxidant | Co-reagent | Solvent | Key Findings |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | I₂ | Acetonitrile | Mild and efficient method, suitable for pyrazoles with electron-withdrawing groups. Highly regioselective for the 4-position. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | I₂ | Water | A green and practical method; the only byproduct is water. researchgate.net |

| Iodic Acid (HIO₃) | I₂ | Acetic Acid | A superior method for iodinating various tri-substituted pyrazoles at the 4-position. nih.gov |

This table is interactive and summarizes key research findings.

The regiochemical outcome of pyrazole halogenation is a critical aspect of its synthesis. For electrophilic substitution reactions, the C-4 position of the pyrazole ring is generally the most reactive site. This preference is attributed to the electronic distribution within the heterocyclic ring, where the C-4 carbon bears the highest electron density, making it the most nucleophilic center. Consequently, treatment of N-substituted pyrazoles, such as 1-methyl-3-phenyl-1H-pyrazole, with electrophilic iodinating agents overwhelmingly yields the 4-iodo isomer. researchgate.net

In contrast, achieving substitution at the C-5 position typically requires a different synthetic strategy, such as deprotonation with a strong base (e.g., n-butyllithium) to generate a pyrazolide anion, followed by quenching with an iodine source. researchgate.net This highlights the inherent and synthetically useful regioselectivity of the direct electrophilic iodination pathway for accessing 4-iodopyrazoles.

Pyrazole Ring Formation with Pre-Existing 4-Iodo Moieties

An alternative synthetic strategy involves constructing the pyrazole ring from acyclic precursors where the iodine atom is already incorporated into one of the building blocks. This "convergent" approach builds the desired functionality into the molecule from the start.

The most classical method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). To apply this method for the synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole, one would theoretically require the reaction between methylhydrazine and an iodinated dicarbonyl precursor, specifically 2-iodo-1-phenyl-1,3-butanedione.

While this approach is conceptually straightforward, it is less commonly reported in the literature compared to the direct iodination of the pre-formed pyrazole ring. The high efficiency and exceptional regioselectivity of direct electrophilic iodination at the C-4 position often make it the more practical and preferred synthetic route. researchgate.netnih.gov The synthesis and stability of the required 2-iodo-1,3-dicarbonyl precursors can also present challenges.

A powerful and elegant method for the direct synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This strategy begins with the condensation of a hydrazine (e.g., methylhydrazine) with an α,β-alkynic carbonyl compound to form the corresponding hydrazone.

In a subsequent step, this acyclic hydrazone is treated with molecular iodine. The iodine acts as an electrophile, initiating an intramolecular cyclization cascade. The reaction proceeds through an iodonium ion intermediate, followed by a 5-endo-dig cyclization onto the alkyne, and subsequent aromatization to afford the 4-iodopyrazole (B32481) product in good to excellent yields. This method provides a direct route to the 4-iodinated pyrazole core from simple, acyclic starting materials. metu.edu.tr

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Methyl-3-phenyl-1H-pyrazole |

| Molecular iodine |

| N-Iodosuccinimide |

| Iodine monochloride |

| Ceric ammonium nitrate |

| Hydrogen peroxide |

| Iodic acid |

| Iodobenzene diacetate |

| n-Butyllithium |

| Methylhydrazine |

Protection Strategies for Pyrazole Nitrogen in Synthesis

In the multi-step synthesis of complex molecules containing a pyrazole core, such as this compound, the strategic use of protecting groups for the pyrazole nitrogen is a critical consideration. The acidic proton on the pyrazole nitrogen can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents, making its temporary masking essential for achieving desired chemical transformations on other parts of the molecule.

N-Protection of Pyrazole Ring for Subsequent Functionalization

The protection of the N-H group in pyrazole derivatives is often a necessary prerequisite for subsequent functionalization reactions. umich.edu Pyrazoles themselves can act as ligands for transition metals, which can complicate or inhibit metal-catalyzed reactions like the Sonogashira cross-coupling. umich.eduresearchgate.net Therefore, masking the N-H proton prevents the pyrazole from coordinating with the metal catalyst, allowing the desired coupling reaction to proceed efficiently.

Furthermore, N-protection is crucial for reactions that require metallation, such as lithiation, prior to the introduction of a substituent. The presence of an acidic N-H proton would lead to deprotonation at the nitrogen instead of the intended carbon atom on the pyrazole ring. By protecting the nitrogen, organolithium reagents or other strong bases can selectively abstract a proton from a carbon position, enabling the introduction of various functional groups. For example, the protection of the pyrazole nitrogen is necessary to facilitate reactions with lithium organic compounds. umich.eduresearchgate.net The regioselective protection of pyrazoles can be complex due to the tautomerism of the heterocyclic system, which becomes even more intricate when the pyrazole ring is conjugated with peripheral functional groups. nih.gov

Stability and Cleavage of Common Protecting Groups (e.g., EtOEt, Boc)

The choice of a protecting group is dictated by its stability to the reaction conditions required for subsequent synthetic steps and the ease of its selective removal once its purpose is served. Among the various options, the N-ethoxyethyl (EtOEt) and tert-butyloxycarbonyl (Boc) groups are commonly employed in pyrazole synthesis.

The N-ethoxyethyl (EtOEt) group is valued for its straightforward introduction and removal under mild acidic conditions. umich.eduresearchgate.net It can be introduced by reacting the N-H pyrazole with ethyl vinyl ether, typically catalyzed by a small amount of acid like trifluoroacetic acid (TFA). researchgate.netarkat-usa.org This protecting group is generally stable under basic and organometallic reaction conditions.

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the pyrazole nitrogen. nih.gov It is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. rsc.orgjapsonline.com The Boc group is known for its stability in basic media but is labile to acidic conditions, commonly cleaved with acids such as trifluoroacetic acid or hydrochloric acid. rsc.org However, its stability can sometimes be a limitation; for instance, it has been reported to be unstable during reactions with certain lithium organic compounds and during GC-MS analysis. umich.eduresearchgate.net Interestingly, a novel method for the selective cleavage of N-Boc on pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) has been developed, which leaves N-Boc protected primary amines, pyrroles, and indoles intact. arkat-usa.org In some cases, the Boc group can be conveniently cleaved in situ during subsequent reactions, such as under the conditions of a Suzuki-Miyaura coupling, which eliminates the need for a separate deprotection step. nih.gov

The selection between EtOEt and Boc often depends on the specific reaction pathway. While both are acid-labile, the relative stability and the specific conditions required for their removal allow for orthogonal protection strategies in complex syntheses. For instance, the EtOEt group was chosen over the Boc group for reactions involving lithium organic compounds due to the instability of the latter. umich.eduresearchgate.net

Table 1: Comparison of EtOEt and Boc Protecting Groups for Pyrazole Nitrogen

| Feature | N-ethoxyethyl (EtOEt) | N-tert-butyloxycarbonyl (Boc) |

| Introduction | Ethyl vinyl ether, acid catalyst (e.g., TFA) in CH₂Cl₂ arkat-usa.org | Di-tert-butyl dicarbonate ((Boc)₂O), often with a base (e.g., triethylamine) rsc.org |

| Stability | Stable to basic and organometallic conditions umich.edu | Stable to basic conditions; unstable in reactions with some organolithium reagents umich.edursc.org |

| Cleavage | Mild acidic conditions (e.g., HCl) researchgate.netclockss.org | Acidic conditions (e.g., TFA, HCl); NaBH₄ in EtOH (selective for pyrazoles) rsc.orgarkat-usa.org |

Reactivity and Derivatization Chemistry of 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-4 iodo substituent of 4-iodo-1-methyl-3-phenyl-1H-pyrazole serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of complex pyrazole (B372694) derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and it has been effectively applied to 4-iodopyrazoles for the introduction of aryl and heteroaryl moieties. The reaction of 4-iodo-1-methyl-1H-pyrazole with a variety of phenylboronic acids has been shown to proceed efficiently under microwave irradiation, yielding 4-aryl pyrazoles in high yields. rrbdavc.orgnih.gov This methodology is tolerant of a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. rrbdavc.org

For instance, the coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids using a Pd(PPh₃)₄ catalyst and Cs₂CO₃ as a base in a DME/H₂O solvent system under microwave irradiation affords the corresponding 4-aryl-1-methyl-1H-pyrazoles in good to excellent yields. rrbdavc.org The reaction conditions are generally mild, and the reaction times are short, making this a highly practical method for the synthesis of 4-arylpyrazole derivatives. rrbdavc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids rrbdavc.org

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazole | 95 |

| 2 | 4-Methylphenylboronic acid | 1-Methyl-4-(p-tolyl)-1H-pyrazole | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 96 |

| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 88 |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction provides a direct route to introduce alkyne functionalities at the C-4 position of the pyrazole ring. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com The coupling of terminal alkynes with aryl or vinyl halides is a well-established transformation. mdpi.com

The Sonogashira coupling has been successfully applied to 4-iodopyrazole (B32481) derivatives, leading to the formation of 4-alkynylpyrazoles. researchgate.net For example, the reaction of 1-protected-4-iodo-1H-pyrazoles with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst furnishes the corresponding 4-alkynyl-1H-pyrazoles. researchgate.net While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of 4-iodopyrazoles in Sonogashira reactions is well-documented. researchgate.netias.ac.inwikipedia.org The reaction of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard Sonogashira conditions (Pd catalyst, CuI, and a base) proceeds in high yields. ias.ac.in

Table 2: General Conditions for Sonogashira Cross-Coupling of Iodopyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temperature to 80 °C |

Heck, Stille, and Negishi Coupling Reactions

The Heck, Stille, and Negishi reactions represent other important palladium-catalyzed cross-coupling methods for the functionalization of the C-4 position of 4-iodopyrazoles.

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 1-protected-4-alkenyl-1H-pyrazoles. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The Stille coupling , which involves the reaction of an organostannane with an organic halide, is a versatile C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not prevalent in the search results, the general applicability of the Stille reaction to aryl halides suggests its feasibility for this substrate. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes organozinc reagents to couple with organic halides. chem-station.com This reaction is known for its high functional group tolerance and reactivity. chem-station.com The Negishi cross-coupling has been employed for the synthesis of tetrasubstituted pyrazoles starting from 4-iodopyrazoles. researchgate.net

Table 3: Overview of Heck, Stille, and Negishi Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, phosphine ligand, base | 4-Alkenylpyrazole |

| Stille | Organostannane | Pd catalyst | 4-Aryl/Alkylpyrazole |

C-N Coupling Reactions for Amine Introduction

The introduction of nitrogen-based functionalities at the C-4 position of the pyrazole ring can be achieved through C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Both palladium- and copper-catalyzed systems have been developed for the amination of 4-halopyrazoles. researchgate.netrsc.org

Copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been found to be favorable for coupling with alkylamines possessing β-hydrogens. researchgate.netrsc.org This complements the palladium-catalyzed Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole, which is more suitable for aromatic or bulky amines lacking β-hydrogen atoms. researchgate.netrsc.org

C-O Coupling Reactions (Alkoxylation)

The direct introduction of alkoxy groups at the C-4 position of pyrazoles can be accomplished via copper-catalyzed C-O coupling reactions. The CuI-catalyzed coupling of 4-iodopyrazoles with alcohols provides a direct route to 4-alkoxypyrazoles. researchgate.net Optimal conditions for this transformation often involve microwave irradiation in the presence of a copper(I) source, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide. researchgate.net

Transformations Involving the Pyrazole Heterocycle and Substituents

Beyond functionalization at the C-4 position, the pyrazole ring itself and its substituents can undergo various chemical transformations. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. rrbdavc.org However, since this position is already occupied by an iodine atom in the target molecule, electrophilic attack at other positions would be less favorable.

The N-methyl group is generally stable under many reaction conditions but could potentially be a site for reactions under specific circumstances. The phenyl group at the C-3 position can undergo typical electrophilic aromatic substitution reactions, with the directing effect of the pyrazole ring influencing the position of substitution on the phenyl ring. libretexts.orgyoutube.com The pyrazole ring itself is a heterocyclic aromatic system and its reactivity towards various reagents can be influenced by the nature and position of its substituents. nih.gov

Reactions at the Phenyl Substituent (e.g., substituted phenylboronic acids)

While direct electrophilic substitution on the C3-phenyl ring is a theoretical possibility, the most significant and widely utilized reactions involving this part of the molecule are palladium-catalyzed cross-coupling reactions at the C4-iodo position, which allow for the introduction of various substituted aryl groups. The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for creating C-C bonds.

This reaction involves the coupling of the 4-iodopyrazole with an organoboron compound, such as a substituted phenylboronic acid, in the presence of a palladium catalyst and a base. libretexts.org This methodology is highly efficient for creating a library of 4-aryl-1-methyl-3-phenyl-1H-pyrazoles. nih.gov The reaction is tolerant of a wide array of functional groups on the phenylboronic acid, including both electron-donating and electron-withdrawing substituents, which allows for significant molecular diversification. nih.govrsc.org For instance, coupling with phenylboronic acids containing methoxy (B1213986) or methyl groups, as well as those with halide substituents, proceeds efficiently. nih.govresearchgate.net The choice of palladium catalyst and ligands, such as those based on phosphines (e.g., XPhos, RuPhos), can be crucial for achieving high yields and accommodating sterically demanding or electronically challenging substrates. researchgate.netrsc.org While iodopyrazoles are effective substrates, some studies on related aminopyrazoles have noted that bromo and chloro derivatives can sometimes be superior due to a reduced tendency for a dehalogenation side reaction. researchgate.netacs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Phenylboronic Acids

| Substituted Phenylboronic Acid | Catalyst/Ligand System | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-phenyl-1-methyl-3-phenyl-1H-pyrazole | nih.gov |

| 4-Methylphenylboronic acid | XPhos Pd G2 | 4-(4-Methylphenyl)-1-methyl-3-phenyl-1H-pyrazole | rsc.org |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 4-(4-Methoxyphenyl)-1-methyl-3-phenyl-1H-pyrazole | nih.gov |

| 4-Fluorophenylboronic acid | RuPhos | 4-(4-Fluorophenyl)-1-methyl-3-phenyl-1H-pyrazole | rsc.org |

Reactivity of the Methyl Group at N-1 (e.g., N-tethered substituents)

The methyl group at the N-1 position of the pyrazole ring is generally considered to be chemically stable and less reactive compared to other sites on the molecule. Direct functionalization of this methyl group is not a common synthetic strategy. However, derivatization at the N-1 position is a critical aspect of pyrazole chemistry, often achieved by synthesizing the pyrazole ring with a desired N-1 substituent from the outset or through N-alkylation of an NH-pyrazole precursor. mdpi.com

The selective N-methylation of pyrazoles itself has been a persistent challenge due to the presence of two adjacent, reactive nitrogen atoms, which can lead to mixtures of regioisomers. acs.orgnih.gov Recent methods have focused on achieving high N1-selectivity using specialized methylating agents. acs.orgnih.govresearcher.life For instance, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve selectivity for the N1 position. acs.orgnih.govresearcher.life

While reactions on the N-1 methyl group are rare, modification of the N-1 substituent is typically accomplished through a dealkylation-realkylation sequence. N-demethylation of pyrazole derivatives can be achieved, although it may require specific and sometimes harsh conditions. Following demethylation to the corresponding NH-pyrazole, the nitrogen can then be re-functionalized with a different alkyl or aryl group to introduce N-tethered substituents. rsc.org This two-step process provides a route to a wider variety of N-1 substituted pyrazoles that may not be accessible through direct synthesis.

Nucleophilic Substitution Reactions

The carbon-iodine bond at the C4 position is the primary center for nucleophilic attack, facilitating the introduction of a wide range of heteroatom substituents. While classical SNAr reactions on unactivated aryl halides are difficult, metal-catalyzed cross-coupling reactions provide an effective pathway for formal nucleophilic substitution.

A prominent example is the copper-catalyzed C-O coupling reaction (Ullmann condensation) between 4-iodopyrazoles and various alcohols. nih.govnih.gov This method allows for the direct synthesis of 4-alkoxypyrazoles. semanticscholar.org The reaction is typically performed in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as 1,10-phenanthroline (B135089) or its derivatives, and a base like potassium t-butoxide. nih.govnih.gov Microwave irradiation is often employed to reduce reaction times and improve yields. nih.govsemanticscholar.org This protocol has been successfully applied to a variety of primary, secondary, and cyclic alcohols, demonstrating its broad scope. semanticscholar.org In addition to C-O coupling, copper- and palladium-catalyzed methods have also been developed for C-N coupling reactions at the C4 position of pyrazoles, allowing for the synthesis of 4-aminopyrazole derivatives. researchgate.net

Table 2: Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Various Alcohols

| Alcohol | Catalyst/Ligand | Product | Reference |

|---|---|---|---|

| Methanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-methoxy-1-methyl-3-phenyl-1H-pyrazole | nih.govnih.gov |

| Ethanol (B145695) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-ethoxy-1-methyl-3-phenyl-1H-pyrazole | nih.govnih.gov |

| Isopropanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-isopropoxy-1-methyl-3-phenyl-1H-pyrazole | nih.govnih.gov |

| Benzyl alcohol | CuI / 1,10-phenanthroline | 4-(Benzyloxy)-1-methyl-3-phenyl-1H-pyrazole | researchgate.net |

| Cyclohexanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-(Cyclohexyloxy)-1-methyl-3-phenyl-1H-pyrazole | semanticscholar.org |

Mechanistic Insights into Reactivity Pathways

The reactivity of this compound is best understood by examining the mechanisms of its most common transformations.

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. libretexts.org The cycle consists of three main steps:

Oxidative Addition : The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. chemrxiv.org

Transmetalation : The organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. libretexts.orgchemrxiv.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. chemrxiv.org The efficiency of the reaction can be influenced by the nature of the ligands on the palladium, the base used, and the stability of the substrates. nih.gov

The copper-catalyzed C-O coupling mechanism is more varied and debated than its palladium-catalyzed counterpart. However, a plausible pathway involves the formation of a copper(I) alkoxide from the alcohol and base. This species then coordinates with the 4-iodopyrazole. An oxidative addition of the aryl iodide to the copper center can form a Cu(III) intermediate, from which reductive elimination of the product occurs. Alternatively, a σ-bond metathesis-like pathway may operate without formal changes in the copper oxidation state. nih.govmit.edu Mechanistic studies on related copper-catalyzed reactions often point to the formation of specific copper-ligand complexes as the active catalytic species. nih.govresearchgate.net

Another important reactivity pathway begins with lithium-iodine exchange . This involves treating the 4-iodopyrazole with an organolithium reagent, such as n-butyllithium. This reaction is a fast and efficient metal-halogen exchange that generates a highly reactive 4-lithiopyrazole intermediate. This potent nucleophile can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones), allowing for the introduction of a wide range of functional groups at the C4 position.

Spectroscopic and Advanced Analytical Characterization of 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁵N.

For 4-iodo-1-methyl-3-phenyl-1H-pyrazole , a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the methyl group, the pyrazole (B372694) ring, and the phenyl ring. The N-methyl group would likely appear as a singlet in the range of 3.8-4.0 ppm. The sole proton on the pyrazole ring (at the C5 position) would also be a singlet, with its chemical shift influenced by the adjacent phenyl and iodo substituents. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (7.0-8.0 ppm). For example, in related phenylaminopyrazole derivatives, N-methyl protons are observed around 3.40-3.74 ppm, and aromatic protons appear in the 6.80-8.50 ppm range. nih.gov

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the N-methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl group. The carbon atom bonded to the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. Studies on various pyrazole derivatives have established characteristic chemical shift ranges for the ring carbons. researchgate.net For instance, in related 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole derivatives, the N-methyl carbon appears around 37 ppm, while the pyrazole and phenyl carbons resonate between 106 and 153 ppm. nih.gov

¹⁵N NMR spectroscopy, although less common, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring, helping to confirm the substitution pattern and electronic structure.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For This compound (molecular formula C₁₀H₉IN₂), High-Resolution Mass Spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). The theoretical exact mass would be calculated and compared to the experimental value.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), would reveal characteristic fragmentation patterns. Expected fragments would arise from the loss of an iodine atom, a methyl group, or cleavage of the pyrazole and phenyl rings. The presence of iodine would be indicated by a characteristic isotopic pattern. For comparison, the GC-MS analysis of 3-methyl-1-phenyl-1H-pyrazole shows a prominent molecular ion peak at m/z 158, with major fragments at m/z 130, 90, 77 (corresponding to the phenyl group), and 51. nih.gov The fragmentation of the target compound would be expected to show ions corresponding to the loss of iodine (I˙) from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of This compound would display characteristic absorption bands. Key expected vibrations include:

C-H stretching from the aromatic phenyl and pyrazole rings, typically appearing above 3000 cm⁻¹.

C-H stretching from the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations, typically in the 1000-1350 cm⁻¹ range.

C-I stretching would be observed at lower frequencies, typically below 600 cm⁻¹, which is often outside the standard range of many mid-IR spectrometers.

For example, the IR spectrum of the related compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows bands at 2947 cm⁻¹ (C-H stretch) and in the 1502-1554 cm⁻¹ region (aromatic ring stretches). chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of This compound could be grown, X-ray diffraction analysis would confirm its molecular structure unambiguously. It would reveal the planarity of the pyrazole ring and the torsion angles between the pyrazole ring and the phenyl substituent. Furthermore, it would provide insight into the crystal packing and identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings.

Crystallographic studies on related compounds, such as 4-iodo-1H-pyrazole, have provided detailed structural parameters for the iodo-substituted pyrazole core. mdpi.com For instance, in 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the phenyl and pyrazole rings was found to be 22.68°. nih.gov Similar structural parameters would be expected for the target compound.

Theoretical and Computational Studies of 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized molecular geometry and electronic parameters. nih.gov

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazole (B372694) derivatives. nih.govnih.gov These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For 4-iodo-1-methyl-3-phenyl-1H-pyrazole, these calculations would reveal the spatial arrangement of the phenyl and pyrazole rings and the orientation of the iodo substituent.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEPs illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a pyrazole derivative, the MEP would typically show negative potential (red/yellow) around the nitrogen atoms and any oxygen-containing substituents, indicating sites prone to electrophilic attack. In contrast, positive potential (blue) is often located around hydrogen atoms. nih.govresearchgate.net

Table 1: Representative Electronic Properties Calculated for Pyrazole Scaffolds

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | nih.gov |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity | 4.5 eV | nih.govnih.gov |

Note: The values in this table are representative examples based on published studies of similar heterocyclic compounds and are for illustrative purposes.

Prediction of Reactivity and Regioselectivity

Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. The information derived from FMO analysis and MEP maps can forecast the most likely sites for electrophilic or nucleophilic attack.

In the case of pyrazoles, electrophilic substitution is a key reaction. For 1-aryl-3-CF3-1H-pyrazoles, experimental studies have shown that iodination can be directed to either the C4 or C5 position with high regioselectivity depending on the reaction conditions. nih.gov Specifically, using n-BuLi followed by iodine leads to substitution at the C5 position, whereas CAN-mediated iodination with I₂ results in the 4-iodo isomer. nih.gov

Computational models can explain this selectivity. The calculated electron density and the Fukui function, which indicates the propensity of a site to an electrophilic or nucleophilic attack, can be used to rationalize observed experimental outcomes. For electrophilic iodination, the model would predict the carbon atom with the highest electron density or the highest value for the Fukui function for electrophilic attack (f-) to be the most reactive site. The choice of reagents and reaction mechanism can alter the electronic demands of the transition state, thereby changing the preferred site of substitution, which can be modeled computationally.

Investigation of Tautomeric Forms and Energetics

Tautomerism is a significant phenomenon in many heterocyclic systems, including pyrazoles. Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). fu-berlin.denih.gov The stability of these different tautomers can be influenced by the nature and position of substituents, the solvent, and temperature. fu-berlin.deresearchgate.net Theoretical calculations are frequently used to compute the relative energies of possible tautomers, helping to predict the predominant form under specific conditions. nih.gov

However, for this compound, annular tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen atom "locks" the pyrazole ring into a single tautomeric form. The absence of a mobile proton on either ring nitrogen precludes the possibility of proton migration between them. Therefore, theoretical investigations for this specific molecule would confirm the stability of the single N-methylated structure, and the concept of tautomeric equilibria would not apply.

Molecular Modeling and Docking Studies (in the context of scaffold design)

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.net Molecular modeling and docking are essential computational techniques used to explore how pyrazole-based molecules can act as ligands for biological targets such as enzymes and receptors. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity and energy. nih.govnih.gov These studies are crucial in structure-based drug design for optimizing lead compounds. In the context of designing new therapeutic agents based on the this compound scaffold, docking studies would be performed to assess its potential to bind to a specific protein's active site.

The docking process involves:

Obtaining the 3D crystal structure of the target protein.

Defining the binding or active site.

Placing the 3D structure of the pyrazole derivative into the active site in various conformations.

Using a scoring function to estimate the binding energy for each pose, with lower energies indicating more favorable binding. ijpbs.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. researchgate.net For instance, the phenyl group might engage in hydrophobic interactions, while the pyrazole nitrogens could act as hydrogen bond acceptors. The iodine atom at the C4 position can also influence binding through halogen bonding or by modifying the scaffold's size, shape, and electronic properties to better fit the target pocket.

Table 2: Representative Molecular Docking Results for Pyrazole-Based Inhibitors

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazole Derivative 2b | -10.35 | LEU83, LYS33, GLU81 | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Pyrazole Derivative 1b | -10.09 | CYS919, ASP1046, LYS868 | nih.gov |

Note: This table presents data for various pyrazole derivatives from the cited literature to illustrate the type of information generated from docking studies.

By analyzing these interactions, medicinal chemists can rationally design new derivatives of the this compound scaffold with improved potency and selectivity. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecules

The presence of an iodine atom at the C4 position of the pyrazole (B372694) ring is the primary feature that establishes 4-iodo-1-methyl-3-phenyl-1H-pyrazole as a versatile building block in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to a variety of metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of diverse functional groups and molecular fragments at a specific and pre-defined position on the pyrazole scaffold.

This targeted functionalization is crucial for the synthesis of complex molecules where precise control over the substitution pattern is necessary. The compound serves as a key intermediate, enabling chemists to build elaborate structures by forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce new aryl or heteroaryl substituents at the 4-position. rsc.org This method is fundamental in creating libraries of substituted pyrazole derivatives for various screening purposes.

Table 1: Key Cross-Coupling Reactions Utilizing Iodopyrazole Scaffolds

| Reaction Name | Reagents | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl boronic acid, Pd catalyst, Base | C-C (Aryl/Vinyl) | Forms biaryl systems and introduces vinyl groups. |

| Heck | Alkene, Pd catalyst, Base | C-C (Alkene) | Functionalizes with alkene moieties. |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Alkyne) | Introduces alkynyl groups, useful for extending conjugation. |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | C-N | Forms C-N bonds, crucial for many biologically active compounds. |

Synthesis of Fused Heterocyclic Systems Containing Pyrazole Moieties (e.g., pyrazolopyrimidines)

Pyrazoles are a foundational component in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. chim.it this compound can be transformed into precursors suitable for constructing these bicyclic and polycyclic structures. For example, the iodo group can be converted into other functional groups like aldehydes, carboxylic acids, or amines, which can then participate in cyclization reactions to form an adjacent ring.

One of the most significant applications is in the synthesis of pyrazolopyrimidines, which are structurally analogous to purines and exhibit a wide range of biological activities. mdpi.com The general strategy involves elaborating the pyrazole core with functional groups that can react with a three-carbon or equivalent synthon to build the pyrimidine (B1678525) ring.

Research Findings on Pyrazole-Fused Systems:

Pyrazolo[3,4-d]pyrimidines: These are synthesized by first converting a pyrazole into a 5-aminopyrazole-4-carboxamide or related derivative. Subsequent cyclization with reagents like formic acid or formamide (B127407) derivatives yields the pyrazolo[3,4-d]pyrimidine core. mdpi.comnih.gov

Pyrazolo[3,4-b]pyridines: These systems can be assembled from 5-aminopyrazoles, which react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form the fused pyridine (B92270) ring. mdpi.com

Pyrazolo[1,5-a]pyrimidines: This isomeric system is often prepared through the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or similar reagents, a process that has been enhanced by methods like microwave-assisted synthesis for improved efficiency. nih.gov

While direct use of this compound for these fusions requires prior functional group manipulation, its role as a precursor to the necessary aminopyrazoles or formylpyrazoles is a key strategic application. semanticscholar.orgresearchgate.net

Precursors for Asymmetric Ligands and Catalyst Design

The development of asymmetric catalysis relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. Pyrazole-based structures are attractive scaffolds for ligands due to their rigid framework, predictable coordination geometry, and the ease with which substituents can be introduced at multiple positions to fine-tune steric and electronic properties.

This compound serves as an excellent starting material for creating such ligands. The iodo group can be replaced via cross-coupling reactions to attach coordinating moieties (e.g., phosphines, pyridines, oxazolines) or chiral auxiliaries. The phenyl and methyl groups provide a defined steric environment that can influence the chiral pocket of a resulting metal-catalyst complex.

Research has shown that pyrazoles functionalized with formyl groups are valuable precursors for creating asymmetric imine ligands. rsc.org These are formed through condensation with chiral amines. A synthetic pathway could involve the conversion of the iodo group in this compound to a formyl group, which then becomes a handle for introducing chirality.

Table 2: Transformation of Iodopyrazole for Ligand Synthesis

| Starting Material | Reaction | Intermediate | Subsequent Reaction | Ligand Type |

|---|---|---|---|---|

| This compound | Formylation (e.g., via lithiation/DMF) | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Condensation with chiral amine | Chiral Imine (Schiff Base) |

| This compound | Suzuki Coupling | 4-(2-pyridyl)-1-methyl-3-phenyl-1H-pyrazole | - | Bidentate N,N-Ligand |

The resulting ligands can coordinate with various transition metals (e.g., palladium, rhodium, iridium, copper) to form catalysts for a wide array of asymmetric transformations, including hydrogenations, C-C bond formations, and hydrosilylations.

Integration into Novel Organic Materials (e.g., OLED materials)

The photophysical properties of pyrazole derivatives, particularly their strong fluorescence and high quantum yields, have made them attractive candidates for use in organic electronic devices. researchgate.net Specifically, they have been investigated as emissive or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs).

The this compound scaffold possesses features conducive to materials applications. The pyrazole ring is an electron-rich heterocycle that can be part of a larger conjugated system. The phenyl group already provides a degree of π-conjugation. The true potential is unlocked by using the iodo group as a synthetic handle to attach other chromophoric or electronically active units via cross-coupling reactions.

By strategically coupling the 4-position to electron-donating or electron-accepting aromatic systems, chemists can design molecules with tailored HOMO/LUMO energy levels, charge-transport properties, and emission wavelengths. For example, attaching donor groups like triphenylamine (B166846) and acceptor groups like benzothiadiazole through the pyrazole core can create materials with strong intramolecular charge transfer (ICT) characteristics, which are often employed in modern OLED emitters.

While specific data on the direct integration of this compound into OLEDs is not extensively documented, the principles of materials design strongly support its potential as a precursor. Its derivatives could function as:

Blue Emitters: The inherent wide bandgap of many pyrazole-based systems makes them suitable for blue emission, a critical and often challenging area in OLED technology. researchgate.net

Host Materials: The rigid structure and high thermal stability of pyrazole derivatives make them suitable as host materials for phosphorescent emitters in PhOLEDs.

Hole or Electron Transporting Layers: By tuning the electronic properties through substitution, pyrazole derivatives can be designed to facilitate the transport of either holes or electrons within the device stack.

The versatility of the iodopyrazole building block allows for the systematic exploration of structure-property relationships, which is essential for the rational design of next-generation organic electronic materials.

Medicinal Chemistry Research Context of the 4 Iodo 1 Methyl 3 Phenyl 1h Pyrazole Scaffold

Pyrazole (B372694) Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a highly versatile and valuable scaffold in drug discovery due to its unique combination of physicochemical properties. researchgate.netarkat-usa.orgthermofisher.com It is a bioisostere for other aromatic and heterocyclic rings, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. arkat-usa.org The presence of two nitrogen atoms imparts a specific dipole moment and modulates the pKa of the ring, influencing its solubility, membrane permeability, and metabolic stability. nih.gov

The metabolic stability of the pyrazole nucleus is a particularly important factor in its prevalence in approved drugs. nih.gov Its resistance to many common metabolic pathways contributes to favorable pharmacokinetic profiles. This inherent stability, combined with the synthetic tractability that allows for the introduction of various substituents at multiple positions, has led to the incorporation of the pyrazole core into a multitude of clinically successful drugs. researchgate.netontosight.ai

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Ruxolitinib | Myelofibrosis, Cancer | JAK1/JAK2 inhibitor |

| Crizotinib | Cancer | ALK/ROS1/MET inhibitor |

| Apixaban | Anticoagulant | Factor Xa inhibitor |

Design and Synthesis of Pyrazole-Based Kinase Inhibitors (e.g., CDK2)

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors. arkat-usa.orgmdpi.com The pyrazole ring can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. arkat-usa.org The various substitution points on the pyrazole ring allow for the precise positioning of functional groups to occupy other key pockets within the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby enhancing potency and selectivity. arkat-usa.org

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its dysregulation is implicated in several cancers. The development of CDK2 inhibitors is a significant area of anticancer research. nih.govnih.gov Pyrazole-based compounds have emerged as a promising class of CDK2 inhibitors. nih.govnih.govglobalresearchonline.net

The synthesis of functionalized pyrazoles, such as 4-iodo-1-methyl-3-phenyl-1H-pyrazole, is well-established. The 4-iodo substituent is particularly useful as it provides a handle for further chemical modifications through cross-coupling reactions like Suzuki or Sonogashira reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold. ontosight.ai The N-methylation of the pyrazole ring can be a key modification to block potential metabolism at the nitrogen atom and to fine-tune the compound's physicochemical properties and biological activity. mdpi.com

Table 2: Selected Pyrazole-Based CDK2 Inhibitors and their Activities

| Compound ID | Modifications on Pyrazole Core | CDK2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9 | Complex substitutions | 0.96 | nih.govnih.gov |

| Compound 7d | Complex substitutions | 1.47 | nih.govnih.gov |

| Compound 7a | Complex substitutions | 2.0 | nih.govnih.gov |

| Compound 4 | Complex substitutions | 3.82 | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies in Related Pyrazole Systems (conceptual)

While specific SAR studies on this compound are not extensively documented in publicly available literature, conceptual SAR can be inferred from the vast body of research on related pyrazole-based inhibitors targeting kinases and other enzymes. ontosight.ainih.gov

Substitution at the 1-position: The N1 position is often substituted to modulate solubility and pharmacokinetic properties. The methyl group in this compound is a small, lipophilic group that can enhance cell permeability. In many kinase inhibitors, larger groups at this position can be used to probe for additional interactions or to block metabolic degradation. google.com

Substitution at the 3-position: The phenyl group at this position can fit into a hydrophobic pocket of the target protein. Modifications to this phenyl ring, such as the addition of halogens or other small groups, are a common strategy to improve binding affinity and selectivity. google.com

Substitution at the 4-position: The iodo group at the C4 position is a key functional handle. In terms of biological activity, a halogen at this position can form halogen bonds with the protein target, potentially increasing affinity. More significantly, it serves as a versatile synthetic intermediate for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of how different groups at this position affect biological activity. ontosight.ai

Development of Novel Therapeutic Agents based on the Pyrazole Framework

The pyrazole framework is a prolific source for the development of new therapeutic agents across a wide range of diseases. researchgate.netresearchgate.net Its proven track record in approved drugs and its synthetic versatility continue to make it an attractive starting point for new drug discovery campaigns. arkat-usa.orgnih.gov

Beyond kinase inhibition in oncology, pyrazole derivatives have been successfully developed as:

Anti-inflammatory agents: Celecoxib is a prime example of a pyrazole-based anti-inflammatory drug. ontosight.ai

Antimicrobial agents: Numerous pyrazole derivatives have shown potent activity against various bacterial and fungal strains. researchgate.net

Antiviral agents: The pyrazole scaffold has been incorporated into compounds with activity against viruses such as HIV. nih.gov

Neurodegenerative disease modulators: Pyrazole-containing compounds have been investigated as inhibitors of enzymes implicated in diseases like Alzheimer's.

The this compound scaffold, with its strategic functionalization, represents a valuable starting point for the generation of libraries of novel compounds. The ability to easily diversify the structure at the 4-position allows medicinal chemists to rapidly generate and test new derivatives against a wide range of biological targets, facilitating the discovery of new therapeutic agents. ontosight.ai

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, traditionally relying on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, the future of synthesizing 4-iodo-1-methyl-3-phenyl-1H-pyrazole and its analogs lies in the exploration of more sophisticated and efficient synthetic methodologies.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on the synthesis of this compound will undoubtedly prioritize the development of environmentally benign and sustainable methodologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. rsc.org The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods. Similarly, ultrasound-assisted synthesis offers a green alternative by promoting reactions through acoustic cavitation, often leading to improved yields and milder reaction conditions. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. researchgate.net Exploring aqueous synthetic routes for this compound, potentially in the presence of phase-transfer catalysts or surfactants, would eliminate the need for volatile and often toxic organic solvents. Furthermore, the development of catalyst-free synthetic methods, or the use of recyclable and biodegradable catalysts, will be a key focus area. bohrium.com The table below summarizes some of the green and sustainable methodologies that could be explored for the synthesis of this compound.

| Green Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Ultrasonic-Assisted Synthesis | Milder reaction conditions, improved yields, enhanced reaction rates. |

| Aqueous Synthesis | Elimination of volatile organic solvents, improved safety profile. |

| Catalyst-Free Reactions | Reduced cost and environmental impact, simplified purification. |

| Use of Recyclable Catalysts | Lower catalyst loading, reduced waste, improved cost-effectiveness. |

Advanced Functionalization Strategies for Enhanced Reactivity and Selectivity

The true synthetic utility of this compound lies in the reactivity of the C-I bond. The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is an excellent handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This capability is crucial for the synthesis of complex molecules with tailored properties.

A key challenge and area of future investigation will be the development of highly selective and efficient catalytic systems that can operate under mild conditions and with low catalyst loadings. The use of advanced ligands and catalyst systems will be instrumental in achieving high yields and selectivities in these transformations. Furthermore, the exploration of direct C-H functionalization of the phenyl ring, while leaving the C-I bond intact for subsequent transformations, would represent a significant advancement in the selective functionalization of this scaffold. researchgate.net The table below outlines some of the key cross-coupling reactions that can be employed for the functionalization of this compound.

| Cross-Coupling Reaction | Reagent | Bond Formed | Potential Applications |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Synthesis of biaryl compounds for pharmaceuticals and materials. |

| Sonogashira | Terminal alkynes | C-C (sp) | Creation of conjugated systems for organic electronics. |

| Heck | Alkenes | C-C (sp2) | Introduction of vinyl groups for polymerization or further functionalization. |

| Buchwald-Hartwig | Amines, alcohols, thiols | C-N, C-O, C-S | Synthesis of compounds with diverse biological activities. |

Expanding the Scope of Applications in Emerging Fields

While pyrazole derivatives have a well-established presence in pharmaceuticals and agrochemicals, the unique structural features of this compound make it a promising candidate for applications in a variety of emerging fields. lifechemicals.comnih.gov

In the realm of materials science , the ability to functionalize the 4-position of the pyrazole ring through cross-coupling reactions opens the door to the synthesis of novel organic electronic materials. By introducing conjugated moieties, it is possible to design and synthesize new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). arkat-usa.orgtcichemicals.com The pyrazole core can act as a versatile building block for tuning the electronic and photophysical properties of these materials.

The development of chemical sensors is another promising area of research. By attaching specific recognition units to the pyrazole scaffold via the iodo-functionalization handle, it is possible to create chemosensors for the detection of various analytes, such as metal ions, anions, and biologically important molecules. The photophysical properties of the pyrazole core can be modulated upon binding to the target analyte, leading to a detectable signal.

Furthermore, in the field of photodynamic therapy (PDT) , iodinated compounds are known to enhance the generation of singlet oxygen upon photoirradiation due to the heavy atom effect. mdpi.com This suggests that this compound could serve as a scaffold for the development of new photosensitizers for PDT, a non-invasive cancer treatment modality. nih.gov

The versatility of this compound also extends to its use as a precursor for the synthesis of complex heterocyclic systems and as a ligand in coordination chemistry and catalysis. mdpi.com The continued exploration of these and other emerging applications will undoubtedly solidify the importance of this compound as a valuable tool in the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for introducing the iodo substituent into the pyrazole core?

The introduction of iodine into pyrazole derivatives often involves halogenation under electrophilic substitution or metal-catalyzed cross-coupling conditions. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst, as seen in analogous pyrazole halogenation procedures . Alternatively, copper-catalyzed reactions (e.g., Ullmann coupling) may facilitate iodine incorporation at specific positions, though solvent choice (e.g., THF/water mixtures) and temperature (50–80°C) significantly influence regioselectivity and yield .

Q. How can structural purity of 4-iodo-1-methyl-3-phenyl-1H-pyrazole be confirmed post-synthesis?

High-resolution techniques such as X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy are critical. For crystallographic validation, Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds or π-stacking) to confirm packing stability . Dihedral angles between the pyrazole ring and substituents (e.g., phenyl or iodophenyl groups) should align with literature values for similar compounds (e.g., 16–52° for analogous pyrazole derivatives) .

Q. What are effective purification methods for pyrazole derivatives with heavy halogens like iodine?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For iodine-containing compounds, recrystallization in ethanol or acetonitrile is recommended due to their moderate solubility and propensity for π-π interactions. Purity can be verified via melting point analysis (e.g., 95–96°C for related iodinated heterocycles) .

Advanced Research Questions

Q. How can crystallographic disorder in the iodine atom be resolved during X-ray refinement?

Heavy atoms like iodine often exhibit anisotropic displacement parameters. SHELXL allows for anisotropic refinement of iodine’s thermal ellipsoids and can model disorder using PART instructions. For twinned crystals, the HKLF 5 format in SHELXL is recommended to handle overlapping reflections . Mercury’s void analysis tool can further identify solvent-accessible regions that might contribute to disorder .

Q. What mechanistic insights explain regioselectivity in the synthesis of 4-iodo-pyrazole derivatives?

Density Functional Theory (DFT) calculations can map electron density distributions to predict iodination sites. For example, the electron-withdrawing methyl group at position 1 may deactivate adjacent carbons, directing iodine substitution to position 4 via electrophilic attack. Experimental validation can involve competitive reactions with deuterated analogs or kinetic isotope effect studies .

Q. How do steric and electronic effects influence the biological activity of this compound?